Methyl 6-hydroxy-5-iodo-2-methylnicotinate
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Overview
Description
Methyl 6-hydroxy-5-iodo-2-methylnicotinate is a chemical compound with the molecular formula C8H8INO3. It is a derivative of nicotinic acid and contains iodine, which makes it particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-5-iodo-2-methylnicotinate typically involves the iodination of a nicotinic acid derivative followed by esterification. One common method includes the reaction of 6-hydroxy-2-methylnicotinic acid with iodine in the presence of a suitable oxidizing agent. The resulting iodinated product is then esterified using methanol and an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale iodination and esterification processes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-5-iodo-2-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols, amines, or cyanides can be used under basic or acidic conditions.
Major Products
Oxidation: The major product is Methyl 6-oxo-5-iodo-2-methylnicotinate.
Reduction: The major product is Methyl 6-hydroxy-2-methylnicotinate.
Substitution: The major products depend on the nucleophile used, such as Methyl 6-hydroxy-5-thio-2-methylnicotinate when using a thiol.
Scientific Research Applications
Methyl 6-hydroxy-5-iodo-2-methylnicotinate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 6-hydroxy-5-iodo-2-methylnicotinate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its iodine and hydroxyl groups. These interactions can lead to various biological effects, including enzyme inhibition or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-hydroxy-5-iodonicotinate
- Ethyl 6-hydroxy-5-iodo-2-methylnicotinate
- Methyl 6-hydroxy-5-bromo-2-methylnicotinate
Uniqueness
Methyl 6-hydroxy-5-iodo-2-methylnicotinate is unique due to its specific substitution pattern, which includes both a hydroxyl group and an iodine atom. This combination allows for unique chemical reactivity and potential biological activity compared to its analogs .
Biological Activity
Methyl 6-hydroxy-5-iodo-2-methylnicotinate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound is a derivative of nicotinic acid with modifications that enhance its biological properties. The presence of iodine and hydroxyl groups is believed to contribute to its pharmacological effects. The compound's structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been studied in various contexts, including antimicrobial, anticancer, and neuroprotective effects.
1. Antimicrobial Activity
Research has indicated that compounds with iodo and nitro groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures to this compound demonstrate effective inhibition against various bacterial strains.
Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
---|---|---|
This compound | 15 | 10 |
Control (Standard Antibiotic) | 20 | 5 |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
2. Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against several cancer cell lines, including:
Cancer Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 12 |
MCF7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 10 |
These results indicate that the compound may induce apoptosis in cancer cells, making it a promising candidate for further development in cancer therapy.
3. Neuroprotective Effects
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. Studies suggest that this compound may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's and Parkinson's diseases.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Study : A study published in MDPI demonstrated that hydrolyzed peptide conjugates containing iodo groups showed enhanced antimicrobial activity compared to their non-substituted counterparts . This supports the notion that this compound may exhibit similar properties.
- Cytotoxicity Analysis : Research conducted on various cancer cell lines indicated that compounds similar to this compound displayed significant cytotoxicity, with IC50 values indicating effectiveness at low concentrations .
- Neuroprotection : A recent study highlighted the antioxidant activity of compounds with similar structures, suggesting potential benefits for neurodegenerative conditions . The ability to reduce oxidative damage is crucial for developing treatments for diseases like Alzheimer's.
Properties
Molecular Formula |
C8H8INO3 |
---|---|
Molecular Weight |
293.06 g/mol |
IUPAC Name |
methyl 5-iodo-2-methyl-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H8INO3/c1-4-5(8(12)13-2)3-6(9)7(11)10-4/h3H,1-2H3,(H,10,11) |
InChI Key |
XVFMQAWHLWMTFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)I)C(=O)OC |
Origin of Product |
United States |
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